molecular formula C7H9NO3 B1268195 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid CAS No. 76945-40-9

1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid

Cat. No.: B1268195
CAS No.: 76945-40-9
M. Wt: 155.15 g/mol
InChI Key: VBHKUSGNBBQVID-UHFFFAOYSA-N
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Description

1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring with an acetyl group at the 1-position and a carboxylic acid group at the 2-position

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which share a similar structure with pyrrole compounds, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of different disorders .

Mode of Action

Indole derivatives, which are structurally similar, are known to interact with their targets, leading to various changes in cellular processes . These interactions can result in the treatment of various conditions, including cancer cells, microbes, and different types of disorders .

Biochemical Pathways

Indole derivatives, which share a similar structure, are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways and their downstream effects.

Result of Action

Indole derivatives, which share a similar structure, have been found to exhibit various biologically vital properties . These properties suggest that indole derivatives may have diverse molecular and cellular effects.

Action Environment

It’s worth noting that the synthesis of similar compounds, such as n-substituted pyrroles, has been achieved under very mild reaction conditions . This suggests that the action of similar compounds may be influenced by environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and provides good yields under mild reaction conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar condensation and cyclization reactions. The process is optimized for high yield and purity, often employing catalytic amounts of iron (III) chloride to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring.

Scientific Research Applications

1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • 1-Acetyl-1H-pyrrole-2-carboxylic acid
  • 2,5-Dihydro-1H-pyrrole-2-carboxylic acid
  • 1-Acetyl-2,5-dihydro-1H-pyrrole

Uniqueness: 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid is unique due to the presence of both an acetyl group and a carboxylic acid group on the pyrrole ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its similar compounds .

Properties

IUPAC Name

1-acetyl-2,5-dihydropyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h2-3,6H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHKUSGNBBQVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC=CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338471
Record name 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76945-40-9
Record name 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
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